2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene
Overview
Description
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is an organic semiconductor with outstanding properties in terms of molecular packing and its use in organic electronics . It has a CAS Number of 1398395-83-9 .
Molecular Structure Analysis
The molecule has an asymmetric shape which causes a double layer crystal structure at room temperature .Physical and Chemical Properties Analysis
The compound appears as a white to light yellow powder or crystal . It has a molecular weight of 458.73 . It has a melting point of 225 °C . The hole mobility is a minimum of 10.0 cm2/Vs (ODTS Si/SiO2 substrate) . The HOMO level is -5.7 eV .Scientific Research Applications
High-Performance Thin-Film Transistors
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene, also known as Ph-BTBT-C10, is primarily studied for its applications as an organic semiconductor. It exhibits promising properties for use in high-performance organic thin-film transistors. The molecule's unique structure leads to a bilayer-type crystal formation, composed of antiparallel polar monomolecular layers, which significantly contributes to its excellent semiconducting performance due to strong and isotropic intermolecular interactions (Minemawari et al., 2014).
Crystalline Disorder and Phase Transitions
The asymmetric shape of Ph-BTBT-C10 contributes to its unique molecular arrangements and phase behavior. Studies have shown that the crystalline thin films of this molecule exhibit distinctive molecular arrangements and disorder. Such configurations result from the molecule's unusual phase behavior and the integration of reversed (flipped) molecules within the crystalline phase. This molecular disorder significantly affects the material's semiconducting properties and can be influenced by factors such as cooling rates during sample preparation (Hofer et al., 2021). Moreover, the molecule's thin film growth via physical vapor deposition reveals transitions into new polymorphs at various film thicknesses, indicating phase transitions toward thermodynamically less stable phases (Hofer et al., 2021).
Structural Investigations and Recrystallization
The structural characteristics of Ph-BTBT-C10, especially in its n-type S,S,S',S'-tetraoxide derivative, have been extensively studied. Investigations have revealed that after specific film preparation techniques, such as spin coating and physical vapor deposition, the films initially exhibit a disordered structure. However, upon heating, these films undergo transitions to more ordered structures, leading to crystallization at certain temperatures. These transitions and the resultant crystal structures are crucial for the molecule's application in thin film transistors (Bodlos et al., 2020). Additionally, the controlled recrystallization from the melt of this n-type BTBT derivative leads to the formation of distinct crystal structures with nano-segregated layers, which are significant for the molecule's electron mobility characteristics (Bodlos et al., 2021).
Conformational Changes and Phase Transitions
The conformational changes of alkyl chains in Ph-BTBT-C10 films across phase transitions have been analyzed to understand the molecular dynamics better. Temperature-dependent measurements using infrared spectroscopy have revealed latent conformational disorder in the polycrystalline film and identified specific bands sensitive to phase transitions in liquid crystalline organic semiconductors. This knowledge is vital for tailoring the material's properties for specific electronic applications (Shioya et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .
Mode of Action
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .
Biochemical Pathways
The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .
Result of Action
The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .
Action Environment
The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .
Properties
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?
A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].
Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?
A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.
Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?
A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].
Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?
A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.
Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?
A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.
Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?
A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].
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